4,4'-Diaminobenzophenone

Catalog No.
S591345
CAS No.
611-98-3
M.F
C13H12N2O
M. Wt
212.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4'-Diaminobenzophenone

CAS Number

611-98-3

Product Name

4,4'-Diaminobenzophenone

IUPAC Name

bis(4-aminophenyl)methanone

Molecular Formula

C13H12N2O

Molecular Weight

212.25 g/mol

InChI

InChI=1S/C13H12N2O/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8H,14-15H2

InChI Key

ZLSMCQSGRWNEGX-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)N)N

Synonyms

4,4'-diaminobenzophenone

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)N)N

The exact mass of the compound 4,4'-Diaminobenzophenone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6096. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4,4'-Diaminobenzophenone (4,4'-DABP) is a high-performance aromatic diamine characterized by a rigid, electron-withdrawing central ketone linkage. In industrial and advanced laboratory procurement, it is primarily sourced as a specialized monomer for thermo-oxidatively stable polyimides [1], a latent high-temperature curing agent for epoxy resins [2], and a critical precursor for phosphorus-functionalized flame retardants[3]. Unlike more common diamines that feature flexible ether linkages or oxidatively vulnerable methylene bridges, 4,4'-DABP offers a fully oxidized core. This structural distinction governs its unique value proposition: it provides superior high-temperature stability and enables specific chemical functionalization at the carbonyl site, though it requires modified processing conditions due to its exceptionally high melting point and reduced nucleophilicity [1].

Substituting 4,4'-DABP with conventional in-class alternatives like 4,4'-Methylenedianiline (MDA), 4,4'-Diaminodiphenyl ether (ODA), or 4,4'-Diaminodiphenyl sulfone (DDS) fundamentally compromises application-specific performance and processing workflows. In high-temperature polyimide formulations (such as PMR-15 analogs), the methylene bridge in MDA is highly susceptible to thermo-oxidative degradation, leading to measurable weight loss as it oxidizes into a benzophenone linkage; 4,4'-DABP bypasses this degradation pathway entirely because its core is already oxidized [1]. In epoxy matrix composites, substituting 4,4'-DABP with 4,4'-DDS drastically alters curing kinetics; 4,4'-DABP's much higher melting point (242 °C vs. 176 °C for 4,4'-DDS) prevents premature curing at standard mixing temperatures, demanding specialized dispersion techniques such as ultrasonic blending but offering superior latency [2]. Furthermore, generic diamines lack the reactive carbonyl center required for direct nucleophilic addition, making them unviable as drop-in precursors for side-chain functionalized flame retardants [3].

Thermo-Oxidative Stability and Weight Loss in PMR-Type Polyimides

In the formulation of high-temperature PMR (in-situ polymerization of monomer reactants) polyimides, the choice of diamine directly dictates the oxidative degradation pathway. Comparative aging studies of imidized oligomers demonstrate that MDA-based resins (PMR-15) undergo significant weight loss at elevated temperatures because the dibenzylmethylene group oxidizes into a benzophenone moiety. Conversely, the DABP analog (DABP-15) exhibits a lower overall weight loss profile under identical high-temperature aging conditions because its core is fully pre-oxidized, eliminating the primary methylene-to-carbonyl degradation step [1].

Evidence DimensionThermo-oxidative weight loss mechanism during high-temperature aging
Target Compound DataDABP-15 (Lower overall weight loss; pre-oxidized stable benzophenone core)
Comparator Or BaselinePMR-15 / MDA (Higher weight loss due to methylene bridge oxidation)
Quantified DifferenceElimination of the primary oxidative mass-loss pathway inherent to MDA
ConditionsHigh-temperature aging of imidized nadic-end-capped polyimide molding powders

Procuring 4,4'-DABP instead of MDA for aerospace polyimides yields a resin matrix that is inherently more resistant to oxidative degradation during prolonged high-temperature exposure.

Epoxy Curing Latency and High-Temperature Processability

4,4'-DABP possesses an exceptionally high melting point, which fundamentally alters its processing behavior in liquid epoxy resins like tetraglycidyl methylenedianiline (TGMDA / MY-720). While standard curing agents like 4,4'-DDS melt at 176 °C and dissolve into the resin at 90–100 °C within 1–4 minutes, 4,4'-DABP melts at 242 °C. Attempting to melt-mix 4,4'-DABP at its melting point results in uncontrollable, rapid curing. However, when processed via ultrasonic mixing, 4,4'-DABP can be homogeneously blended without premature curing, exhibiting a large cure exotherm only between 200–300 °C [1].

Evidence DimensionMelt temperature and curing exotherm onset
Target Compound Data4,4'-DABP (Melt temp: 242 °C; requires ultrasonic dispersion to avoid premature cure)
Comparator Or Baseline4,4'-DDS (Melt temp: 176 °C; dissolves rapidly at 90–100 °C)
Quantified Difference66 °C higher melting point, shifting the primary cure exotherm to the 200–300 °C range
ConditionsBlending into MY-720 (TGMDA) liquid epoxy resin

This thermal profile is critical for formulators who require extreme latency in epoxy prepregs or who utilize advanced ultrasonic dispersion to prevent premature crosslinking.

Precursor Suitability for DOPO-Functionalized Flame Retardants

The central ketone linkage of 4,4'-DABP provides a unique reactive site that is absent in ether- or methylene-linked diamines. This allows 4,4'-DABP to act as a direct precursor for side-chain functionalized flame retardants. Specifically, 4,4'-DABP undergoes a nucleophilic addition reaction with DOPO (9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide) to yield the bulky, phosphorus-containing diamine 2DOPO-NH2 in high yield (75%). The resulting monomer can be polymerized into polyimides that achieve intrinsic flame retardancy and improved solubility without sacrificing the high glass transition temperature associated with the rigid backbone [1].

Evidence DimensionDirect functionalization capacity at the diamine bridge
Target Compound Data4,4'-DABP (Ketone group enables direct DOPO addition, yielding 2DOPO-NH2)
Comparator Or BaselineODA or MDA (Lack a reactive carbonyl bridge, preventing direct DOPO functionalization)
Quantified DifferenceEnables 75% yield of DOPO-functionalized diamine monomer
ConditionsReaction with DOPO followed by polycondensation with dianhydrides

Buyers developing halogen-free, inherently flame-retardant polymers must procure 4,4'-DABP to leverage its reactive carbonyl core for phosphorus grafting.

Amine Nucleophilicity and Imidization Stringency

The electron-withdrawing nature of the benzophenone carbonyl group significantly reduces the nucleophilicity of the amine groups on 4,4'-DABP compared to diamines with electron-donating or neutral bridges (such as ODA). Consequently, when reacting 4,4'-DABP with dianhydrides to form poly(amic acid) precursors, the polymerization kinetics are slower, and the backward reaction can lead to lower molecular weights if standard conditions are used. To achieve complete imidization and high molecular weight, formulators must employ more stringent conditions, such as higher temperatures or the use of acidic co-solvents to drive the reaction forward [1].

Evidence DimensionAmine nucleophilicity and required reaction stringency
Target Compound Data4,4'-DABP (Reduced nucleophilicity due to electron-withdrawing carbonyl)
Comparator Or BaselineODA (Higher nucleophilicity due to electron-donating ether bridge)
Quantified DifferenceRequires elevated temperatures or acidic solvents to prevent low-molecular-weight poly(amic acid) formation
ConditionsSolution polymerization with dianhydrides

Procurement and process engineers must adjust solvent systems and thermal profiles when substituting 4,4'-DABP into existing polyimide workflows to ensure optimal polymer chain length.

Oxidatively Stable PMR Polyimide Composites

Where this compound is the right choice: Formulating aerospace-grade PMR (in-situ polymerization of monomer reactants) polyimides where long-term thermo-oxidative stability is critical. By replacing MDA with 4,4'-DABP, manufacturers eliminate the methylene-to-carbonyl degradation pathway, resulting in a matrix with superior high-temperature weight retention [1].

Latent High-Temperature Epoxy Prepregs

Where this compound is the right choice: Developing advanced epoxy matrix composites (e.g., TGMDA-based) that require extreme latency. The 242 °C melting point of 4,4'-DABP ensures that the curing agent will not prematurely crosslink the resin during low-temperature handling, provided advanced dispersion methods like ultrasonic mixing are utilized [2].

Halogen-Free Flame-Retardant Polyimides

Where this compound is the right choice: Synthesizing side-chain phosphorus-containing polyimides for microelectronics. The reactive ketone core of 4,4'-DABP allows for direct grafting of DOPO, enabling the production of inherently flame-retardant films that maintain high rigidity and thermal stability without relying on halogenated additives [3].

XLogP3

2.3

UNII

Y4N7TYW77X

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

611-98-3

Wikipedia

4,4'-diaminobenzophenone

Dates

Last modified: 08-15-2023

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